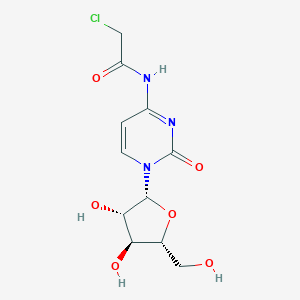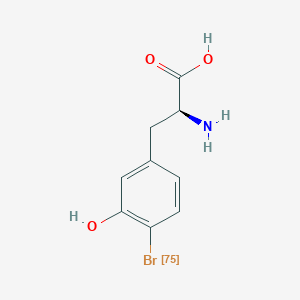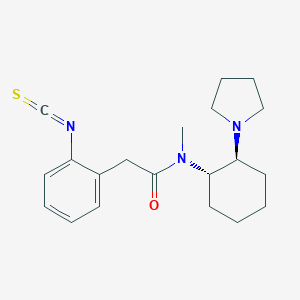
2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, commonly known as IBMECA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of IBMECA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the cell. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are involved in cancer development. IBMECA has also been found to inhibit the activation of NF-kB, a transcription factor that regulates inflammation and immune responses.
Biochemische Und Physiologische Effekte
IBMECA has been shown to have various biochemical and physiological effects in the body. The compound has been found to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the growth of bacteria. Moreover, IBMECA has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
IBMECA has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, the compound has some limitations, including its limited solubility in water and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for the study of IBMECA, including:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of new derivatives of IBMECA with improved pharmacological properties.
3. Investigation of the potential applications of IBMECA in other fields, such as infectious diseases and inflammation.
4. Clinical trials to evaluate the safety and efficacy of IBMECA in humans.
Conclusion:
IBMECA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been shown to exhibit anticancer activity, neuroprotective effects, and potential applications in drug development. Further studies are needed to fully understand the mechanism of action of IBMECA and to develop new derivatives with improved pharmacological properties.
Synthesemethoden
IBMECA is a synthetic compound that can be prepared using a multistep synthesis method. The synthesis involves the reaction of N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)amine with 2-bromoacetophenone to form the intermediate product, which is then treated with potassium thiocyanate to obtain IBMECA.
Wissenschaftliche Forschungsanwendungen
IBMECA has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and drug development. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. IBMECA has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, the compound has shown promising results in drug development, particularly in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
118243-28-0 |
|---|---|
Produktname |
2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide |
Molekularformel |
C20H27N3OS |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
2-(2-isothiocyanatophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C20H27N3OS/c1-22(18-10-4-5-11-19(18)23-12-6-7-13-23)20(24)14-16-8-2-3-9-17(16)21-15-25/h2-3,8-9,18-19H,4-7,10-14H2,1H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
DVQHPFMHNHWLJF-UHFFFAOYSA-N |
Isomerische SMILES |
CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S |
Kanonische SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S |
Synonyme |
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R)-trans-isomer 2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, HBr(-)-isomer 2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (+)-isomer 2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (-)-isomer ICMPCB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






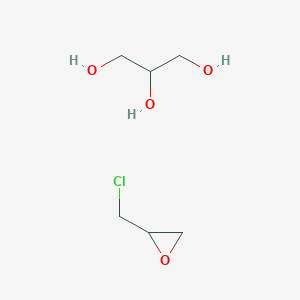
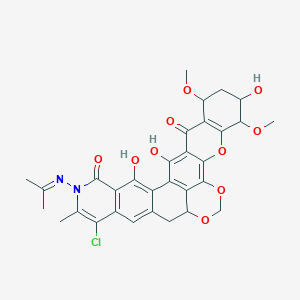

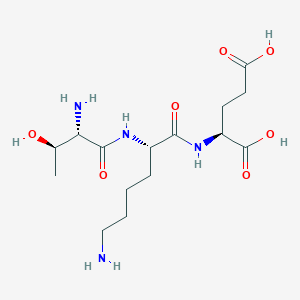

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
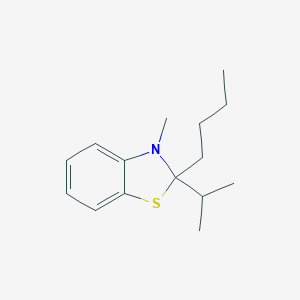
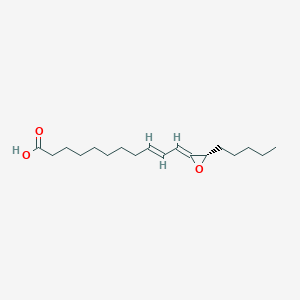
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
